molecular formula C12H23FO2 B13420729 11-Fluoro-4-methylundecanoic acid CAS No. 2839-41-0

11-Fluoro-4-methylundecanoic acid

Cat. No.: B13420729
CAS No.: 2839-41-0
M. Wt: 218.31 g/mol
InChI Key: LBFWXJKWNYVMFE-UHFFFAOYSA-N
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Description

11-Fluoro-4-methylundecanoic acid is an organic compound with the molecular formula C₁₂H₂₃FO₂. It is a fluorinated fatty acid derivative, characterized by the presence of a fluorine atom at the 11th position and a methyl group at the 4th position of the undecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Fluoro-4-methylundecanoic acid typically involves multi-step reactions. One common method starts with the precursor 10-Fluoro-3-methyldecanoic acid. The synthetic route includes the use of thionyl chloride followed by diethyl ether and heating the reaction product in dioxane with silver oxide, sodium carbonate, sodium thiosulfate, and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

11-Fluoro-4-methylundecanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with other halogens or functional groups.

Scientific Research Applications

11-Fluoro-4-methylundecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Fluoro-4-methylundecanoic acid involves its interaction with cellular membranes and metabolic pathways. The fluorine atom’s presence can alter the compound’s lipophilicity and metabolic stability, affecting its interaction with enzymes and receptors. This can lead to changes in fatty acid metabolism, oxidative stress, and membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    Undecanoic acid: A non-fluorinated analog with similar chain length but lacking the fluorine atom.

    10-Fluoro-3-methyldecanoic acid: A precursor in the synthesis of 11-Fluoro-4-methylundecanoic acid, differing by the position of the fluorine atom and methyl group.

Uniqueness

This compound is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

2839-41-0

Molecular Formula

C12H23FO2

Molecular Weight

218.31 g/mol

IUPAC Name

11-fluoro-4-methylundecanoic acid

InChI

InChI=1S/C12H23FO2/c1-11(8-9-12(14)15)7-5-3-2-4-6-10-13/h11H,2-10H2,1H3,(H,14,15)

InChI Key

LBFWXJKWNYVMFE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCF)CCC(=O)O

Origin of Product

United States

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